molecular formula C17H19N3O2 B3966674 N-(4-phenylbutan-2-yl)-N'-(pyridin-2-yl)ethanediamide

N-(4-phenylbutan-2-yl)-N'-(pyridin-2-yl)ethanediamide

Cat. No.: B3966674
M. Wt: 297.35 g/mol
InChI Key: JHDFWWQHXVRNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenylbutan-2-yl)-N’-(pyridin-2-yl)ethanediamide is an organic compound that features both a phenyl group and a pyridine ring. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutan-2-yl)-N’-(pyridin-2-yl)ethanediamide typically involves the reaction of 4-phenylbutan-2-amine with pyridine-2-carboxylic acid chloride under suitable conditions. The reaction may be carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions such as higher temperatures, specific solvents, and catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.

    Reduction: Reduction reactions could target the amide groups, potentially converting them to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(4-phenylbutan-2-yl)-N’-(pyridin-2-yl)ethanediamide may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the manufacture of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-phenylbutan-2-yl)-N’-(pyridin-2-yl)ethanediamide exerts its effects would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenylbutan-2-yl)-N’-(pyridin-3-yl)ethanediamide
  • N-(4-phenylbutan-2-yl)-N’-(pyridin-4-yl)ethanediamide

Uniqueness

The unique combination of the phenyl and pyridine rings in N-(4-phenylbutan-2-yl)-N’-(pyridin-2-yl)ethanediamide may confer distinct chemical and biological properties compared to its analogs. This uniqueness could be reflected in its reactivity, binding affinity, or biological activity.

Properties

IUPAC Name

N'-(4-phenylbutan-2-yl)-N-pyridin-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13(10-11-14-7-3-2-4-8-14)19-16(21)17(22)20-15-9-5-6-12-18-15/h2-9,12-13H,10-11H2,1H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDFWWQHXVRNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-phenylbutan-2-yl)-N'-(pyridin-2-yl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(4-phenylbutan-2-yl)-N'-(pyridin-2-yl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(4-phenylbutan-2-yl)-N'-(pyridin-2-yl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(4-phenylbutan-2-yl)-N'-(pyridin-2-yl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(4-phenylbutan-2-yl)-N'-(pyridin-2-yl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(4-phenylbutan-2-yl)-N'-(pyridin-2-yl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.